molecular formula C9H11NO B11923051 (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11923051
M. Wt: 149.19 g/mol
InChI Key: PRVIGUZMXLBANS-DTWKUNHWSA-N
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Description

(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features both amino and hydroxyl functional groups, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves chiral sources and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of chiral sources in N-acyl hydroxylamine compounds, followed by asymmetric cycloaddition reactions with cyclopentadiene. This approach ensures high optical purity and stable quality, suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1

InChI Key

PRVIGUZMXLBANS-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2[C@@H]1O)N

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N

Origin of Product

United States

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